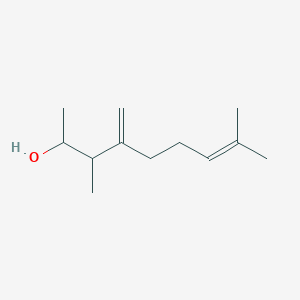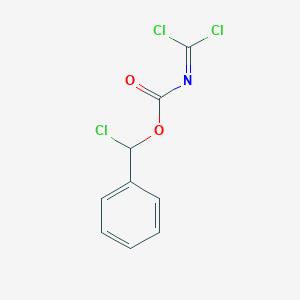![molecular formula C29H22BrP B14579369 Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- CAS No. 61110-95-0](/img/structure/B14579369.png)
Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphorus atom bonded to a methylene group, which is further connected to a 1-bromo-2-naphthalenyl group and three phenyl groups. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- can be synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. The preparation of the phosphonium ylide typically involves the reaction of triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as butyl lithium . The specific synthetic route for this compound would involve the use of 1-bromo-2-naphthaldehyde as the aldehyde component.
Chemical Reactions Analysis
Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromine atom in the 1-bromo-2-naphthalenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include phosphine oxides, phosphines, and substituted naphthalenes .
Scientific Research Applications
Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- involves the formation of a betaine intermediate during the Wittig reaction. This intermediate undergoes a rearrangement to form a four-membered ring called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine oxide. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- can be compared with other similar compounds such as:
Methylenetriphenylphosphorane: This compound is simpler in structure and is commonly used in the Wittig reaction to form alkenes.
Ethylidenetriphenylphosphorane: Similar to methylenetriphenylphosphorane but with an ethylidene group instead of a methylene group.
Benzylidenetriphenylphosphorane: Contains a benzylidene group and is used in the synthesis of styrenes.
The uniqueness of phosphorane, [(1-bromo-2-naphthalenyl)methylene]triphenyl- lies in the presence of the 1-bromo-2-naphthalenyl group, which imparts distinct reactivity and potential biological activities .
Properties
CAS No. |
61110-95-0 |
|---|---|
Molecular Formula |
C29H22BrP |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(1-bromonaphthalen-2-yl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C29H22BrP/c30-29-24(21-20-23-12-10-11-19-28(23)29)22-31(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27/h1-22H |
InChI Key |
BNEPPUCGELGZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=C(C3=CC=CC=C3C=C2)Br)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


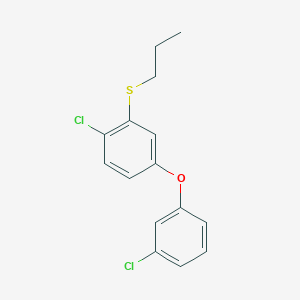
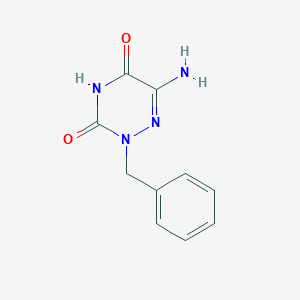
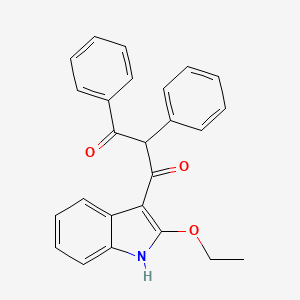
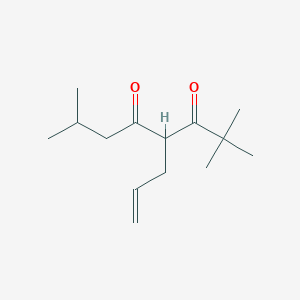
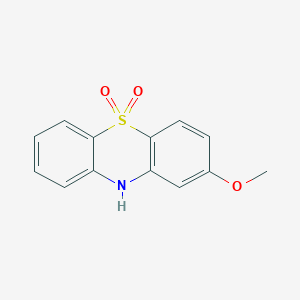
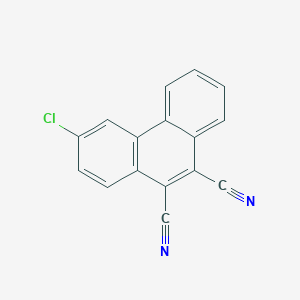
![2,3-Dichloro-N-[(2,5-dichlorophenyl)carbamoyl]propanamide](/img/structure/B14579322.png)
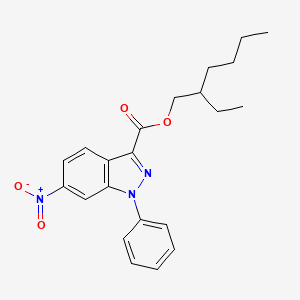
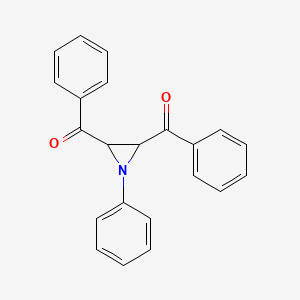
![2-(5-Nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B14579336.png)
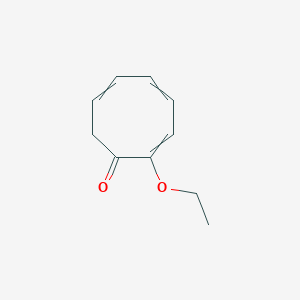
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
